molecular formula C8H8N2O2 B096967 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium CAS No. 15966-52-6

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium

Cat. No. B096967
CAS RN: 15966-52-6
M. Wt: 164.16 g/mol
InChI Key: XSOHMVMLXANIAU-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium, also known as HOBt, is a chemical compound that is widely used in organic chemistry for peptide and protein synthesis. It is a highly reactive coupling reagent that is used to activate carboxylic acids for amide bond formation. HOBt has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Antioxidant and Preservative Applications

  • Preservative Efficacy of Parabens : Methyl paraben, a compound with structural similarities to the target chemical, has been extensively studied for its preservative properties in foods, drugs, and cosmetics. Research highlights its stability, non-toxic nature through oral and parenteral routes, and lack of significant accumulation in the body. It demonstrates antimicrobial properties, contributing to its widespread use as a preservative (Soni, Taylor, Greenberg, & Burdock, 2002).

  • Antioxidant Activity Methods : Analytical methods for determining antioxidant activity, including the study of compounds like gallic acid (a phenolic compound), have been critically reviewed. These methods assess the compound's ability to donate hydrogen atoms or electrons, neutralizing free radicals. Such evaluations are crucial in food engineering, medicine, and pharmacy, highlighting the significance of compounds with antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Impact and Stability

  • Fate and Behavior of Parabens in Aquatic Environments : The environmental persistence and behavior of parabens, chemically related to benzoic acid esters, have been reviewed. Despite their biodegradability, continuous introduction into the environment from consumer products results in their ubiquitous presence in surface waters and sediments. This research underscores the environmental implications of widespread chemical use, including those with structural similarities to the compound of interest (Haman, Dauchy, Rosin, & Munoz, 2015).

Potential for Enhanced Research and Applications

  • Ionic Liquid-Based Technologies : Research into ionic liquids, including those with imidazolium-based structures, discusses their potential in dissolving biopolymers like cellulose and chitin, pointing towards scalable industrial applications. This highlights the promising research direction into structurally complex compounds for environmental and industrial applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Future Directions

Benzimidazole derivatives, including 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium, have significant potential in drug discovery and development. The research and development of benzimidazole-based drugs is an active and attractive topic in medicinal chemistry .

properties

IUPAC Name

1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHMVMLXANIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In the typical procedure, 0.1 mole of benzofurazan 1-oxide and 0.12 mole of nitroethane is dissolved at 100 ml. of tetrahydrofuran. To this mixture there is added at room temperature, 0.12 mole of diethylamine over a period of 0.5 hour. An instantaneous exothermic reaction is observed (40° C.) and within one hour, the product crystallizes from the solution. The solution is allowed to stand overnight at room temperature and filtered to yield 9.6 grams of 2-methyl-1-hydroxy-1-H-benzimidazole 3-oxide (Table I, Example 2). The product can be rectystallized from methanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture containing nitroethane (9.0 g., 0.12 moles), benzofuroxan (13.6 g., 0.10 moles) and tetrahydrofuran (50 ml.) is added dropwise diethylamine (8.7 g., 0.12 moles). The reaction temperature rises almost to reflux upon addition. Upon completion, the mixture is allowed to cool and to stand overnight.
Name
nitroethane
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two

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